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Introduction
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding,

and modification of secretory and transmembrane proteins.[1][2] Perturbations to this delicate

environment, such as glucose deprivation, hypoxia, calcium imbalance, or viral infections, can

lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress.[1]

[2] To cope with this, cells activate a sophisticated signaling network called the Unfolded

Protein Response (UPR).[3][4] The UPR aims to restore ER homeostasis by attenuating

protein translation, increasing the ER's protein folding capacity, and degrading misfolded

proteins.[3] However, if the stress is too severe or prolonged, the UPR switches from a pro-

survival to a pro-apoptotic program.[3][5] A key mediator of this switch is the transcription factor

C/EBP homologous protein (CHOP), also known as DNA damage-inducible transcript 3

(DDIT3) or growth arrest and DNA damage-inducible protein 153 (GADD153).[2] CHOP is

minimally expressed under normal conditions but is strongly induced upon ER stress and plays

a pivotal role in executing the apoptotic response.[3][6]

This guide provides a comprehensive overview of the molecular mechanisms governing

CHOP's function in ER stress, its signaling pathways, its role in disease, and its potential as a

therapeutic target.
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The Unfolded Protein Response (UPR) and
Induction of CHOP
The UPR is initiated by three ER-resident transmembrane sensors: PKR-like ER kinase

(PERK), inositol-requiring enzyme 1 (IRE1), and activating transcription factor 6 (ATF6).[2][7] In

an unstressed state, these sensors are kept inactive by the ER chaperone BiP (also known as

GRP78).[2][7] Upon accumulation of unfolded proteins, BiP dissociates from these sensors,

leading to their activation and the initiation of downstream signaling cascades that ultimately

converge on the induction of CHOP.[2]

The PERK-eIF2α-ATF4 Pathway
The PERK pathway is considered the dominant route for CHOP induction.[3]

Activation: Upon BiP dissociation, PERK dimerizes and autophosphorylates, activating its

kinase domain.[5]

eIF2α Phosphorylation: Activated PERK phosphorylates the α-subunit of eukaryotic

translation initiation factor 2 (eIF2α).[5][8] This leads to a global attenuation of protein

synthesis, reducing the protein load on the ER.[5]

ATF4 Translation: Paradoxically, phosphorylated eIF2α selectively promotes the translation

of activating transcription factor 4 (ATF4) mRNA.[5][9]

CHOP Transcription: ATF4 is a key transcription factor that translocates to the nucleus and

binds to specific elements in the CHOP promoter, such as amino acid response elements

(AARE), strongly inducing CHOP expression.[6][9] Cells deficient in PERK or ATF4 fail to

induce CHOP during ER stress.[1]

The IRE1-XBP1 Pathway
The IRE1 pathway also contributes to CHOP induction.

Activation: ER stress causes IRE1 to dimerize and autophosphorylate, activating its

endoribonuclease (RNase) domain.[10]
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XBP1 Splicing: The activated IRE1 RNase excises a 26-nucleotide intron from the mRNA of

X-box binding protein 1 (XBP1).[2][10]

CHOP Transcription: This unconventional splicing event results in a translational frameshift,

producing a potent transcription factor, spliced XBP1 (XBP1s).[1] XBP1s translocates to the

nucleus and activates the transcription of various UPR genes, including CHOP, by binding to

ER stress response elements (ERSE) in their promoters.[1][6][11]

The ATF6 Pathway
ATF6 provides a third mechanism for CHOP induction.

Activation: Upon ER stress, ATF6 translocates from the ER to the Golgi apparatus.[11]

Proteolytic Cleavage: In the Golgi, ATF6 is cleaved by site-1 and site-2 proteases (S1P and

S2P), releasing its N-terminal cytosolic domain (ATF6f).[11]

CHOP Transcription: This active fragment, ATF6f, moves to the nucleus where it functions as

a transcription factor, upregulating UPR target genes, including CHOP, by binding to ERSE

sites.[1][7][11] ATF6 can also regulate XBP1, indirectly influencing CHOP activation.[9][12]

The coordinated action of these three UPR branches ensures a robust induction of CHOP

expression under conditions of prolonged ER stress.
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Caption: The three branches of the UPR pathway converge to induce CHOP expression.

Pro-Apoptotic Mechanisms of CHOP
Once induced, CHOP functions as a transcription factor that shifts the cellular balance from

pro-survival to pro-apoptotic by modulating the expression of key genes involved in cell death.

[5]

Regulation of the Bcl-2 Protein Family
The Bcl-2 family of proteins are central regulators of the intrinsic (mitochondrial) pathway of

apoptosis.[2][13][14] They are divided into anti-apoptotic members (e.g., Bcl-2, Bcl-XL) and

pro-apoptotic members (e.g., BAX, BAK, and the BH3-only proteins like BIM, PUMA, NOXA).

[14][15][16] CHOP tips this balance towards apoptosis through several mechanisms:

Downregulation of Anti-Apoptotic Proteins: CHOP transcriptionally represses the expression

of the anti-apoptotic protein Bcl-2, thereby lowering the threshold for apoptosis.[2][5][17]
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Upregulation of Pro-Apoptotic Proteins: CHOP induces the expression of pro-apoptotic BH3-

only proteins, such as BIM and PUMA.[3][5][6] These proteins act by neutralizing anti-

apoptotic Bcl-2 members or by directly activating the pro-apoptotic effectors BAX and BAK.

[14]

Induction of the Death Receptor Pathway
CHOP can also promote apoptosis via the extrinsic pathway by upregulating the expression of

Death Receptor 5 (DR5), a member of the TNF receptor family.[1][3][11] Increased DR5 on the

cell surface sensitizes cells to apoptosis induced by its ligand, TRAIL.[1]

Promotion of Oxidative Stress and Calcium
Dysregulation
CHOP exacerbates ER stress and promotes apoptosis by contributing to a pro-oxidant

environment and disrupting calcium homeostasis.

ERO1α Induction: CHOP transcriptionally induces ER oxidoreductin 1 alpha (ERO1α).[3][6]

ERO1α is an enzyme that facilitates disulfide bond formation, a process that generates

reactive oxygen species (ROS) as a byproduct.[3][6] This increased ROS production

contributes to cellular damage and apoptosis.[3]

Calcium Release: The CHOP-induced ERO1α can activate the inositol 1,4,5-trisphosphate

receptor (IP3R), an ER calcium release channel.[3][12] This leads to the release of Ca2+

from the ER into the cytoplasm, which can trigger apoptosis by activating

calcium/calmodulin-dependent protein kinase II (CaMKII) and promoting mitochondrial

calcium overload.[3][12]

Restoration of Protein Synthesis via GADD34
In a detrimental feedback loop, CHOP induces the expression of Growth Arrest and DNA

Damage-inducible protein 34 (GADD34).[1][12] GADD34 forms a complex with protein

phosphatase 1 (PP1), which dephosphorylates eIF2α.[1][12] While this restores global protein

synthesis, it can be fatal under prolonged ER stress, as it allows for the continued synthesis of

proteins that misfold, thereby increasing the ER stress load and pushing the cell towards

apoptosis.[1][12]
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Caption: Downstream effector pathways activated by CHOP to promote apoptosis.

Quantitative Data on CHOP in ER Stress
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The induction of CHOP is a hallmark of ER stress, and its levels are often quantified to assess

the severity and duration of the stress response.

Cell
Type/Mod
el

ER Stress
Inducer

Treatmen
t

CHOP
mRNA
Induction
(Fold
Change)

CHOP
Protein
Induction
(Fold
Change)

Apoptosi
s Rate

Referenc
e

Mouse

Embryonic

Fibroblasts

(MEFs)

Tunicamyci

n (2

µg/mL)

16 hours ~15-fold
Significant

Increase

~40% in

WT vs.

<10% in

CHOP-/-

[18]

Human

Carcinoma

Cells

Tunicamyci

n (5

µg/mL)

4 hours
Not

specified

Significant

Increase

Not

specified
[19]

SH-SY5Y

Neuroblast

oma

Tunicamyci

n (1 µM)
8-48 hours

Not

specified

Increased

levels

observed

Not

specified
[19]

INS-1E Rat

Insulinoma

Palmitate

(0.25-5

mM)

>4 hours
Upregulate

d

Upregulate

d
Increased [10]

HUVEC

Homocyste

ine (1-5

mM)

4-8 hours
Upregulate

d

Not

specified

Not

specified
[10]

Mouse

Islets

Tunicamyci

n (5

µg/mL)

6 hours
Upregulate

d

Not

specified

Not

specified
[20]

Note: The quantitative values are approximate and compiled from various studies to illustrate

the magnitude of CHOP induction. Exact values can vary significantly based on cell type,

experimental conditions, and measurement techniques.

Role in Disease and Drug Development
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CHOP-mediated apoptosis is implicated in a wide range of human diseases characterized by

chronic ER stress.[2][21] This makes CHOP a compelling target for therapeutic intervention.

Neurodegenerative Diseases: Conditions like Parkinson's, Alzheimer's, and Huntington's

disease involve protein misfolding and aggregation, leading to chronic ER stress and

neuronal cell death where CHOP is a key player.[2][21][22] Inhibiting CHOP could be a

neuroprotective strategy.[22]

Metabolic Diseases: In type 2 diabetes, chronic hyperglycemia and hyperlipidemia cause ER

stress in pancreatic β-cells, leading to CHOP-mediated apoptosis and a decline in insulin

production.[2][21][22] CHOP inhibitors might preserve β-cell function.[22]

Ischemic Diseases: Conditions such as stroke and myocardial infarction involve hypoxia and

nutrient deprivation, which trigger ER stress and CHOP-dependent cell death in the affected

tissues.[2][21]

Cancer: The role of CHOP in cancer is complex. In some contexts, cancer cells hijack the

UPR to adapt and survive the stressful tumor microenvironment. However, inducing

excessive ER stress to activate CHOP-mediated apoptosis is a promising anti-cancer

strategy.[22] CHOP activators are being explored to selectively kill cancer cells.[22]

The development of CHOP modulators, both inhibitors and activators, is an active area of

research aimed at controlling cell fate in these and other diseases.[22]

Experimental Protocols
Accurate assessment of CHOP's role in ER stress relies on standardized experimental

procedures.

ER Stress Induction in Cell Culture
Several chemical inducers are commonly used to activate the UPR in vitro.[10] The optimal

concentration and duration should be determined empirically for each cell line.[10]

Tunicamycin: Inhibits N-linked glycosylation, causing accumulation of unfolded glycoproteins.

[10][19]
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Typical Concentration: 1-5 µg/mL[10][19][20]

Typical Duration: 4-24 hours[10][19]

Thapsigargin: A specific inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase

(SERCA) pump, which depletes ER calcium stores and impairs the function of calcium-

dependent chaperones.[10]

Typical Concentration: 0.1-1 µM[10]

Typical Duration: 4-16 hours[10][23]

Dithiothreitol (DTT): A strong reducing agent that disrupts disulfide bond formation.[10]

Typical Concentration: 1-2 mM

Typical Duration: 1-4 hours

Caption: A typical workflow for studying ER stress-induced CHOP expression and apoptosis.

Quantification of CHOP mRNA by qRT-PCR
RNA Isolation: Isolate total RNA from control and ER stress-treated cells using a commercial

kit (e.g., RNeasy Mini Kit).

Reverse Transcription: Synthesize cDNA from 100-1000 ng of total RNA using a reverse

transcription kit.[19]

Real-Time PCR: Perform qRT-PCR using a PCR system (e.g., StepOnePlus) with a SYBR

Green or TaqMan-based assay.[19][23]

Primers: Use validated primers for CHOP (DDIT3) and a housekeeping gene (e.g., GAPDH,

ACTB) for normalization.

Analysis: Calculate the relative fold change in CHOP expression using the ΔΔCt method.

Detection of CHOP Protein by Western Blot
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Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase

inhibitors.

Quantification: Determine protein concentration using a BCA or Bradford assay.

SDS-PAGE: Separate 20-40 µg of protein lysate on a 10-12% SDS-polyacrylamide gel.

Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in

TBST.

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a specific

primary antibody against CHOP (and other targets like p-eIF2α, ATF4, β-actin).[23]

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate

and an imaging system.[23]

Measurement of Apoptosis by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects

DNA fragmentation, a hallmark of late-stage apoptosis.

Cell Preparation: Culture cells on coverslips or in plates. After treatment, fix cells with 4%

paraformaldehyde.

Permeabilization: Permeabilize cells with a solution of 0.1% Triton X-100 in sodium citrate.

Labeling: Incubate cells with the TUNEL reaction mixture, containing TdT enzyme and

fluorescently labeled dUTP, for 1 hour at 37°C in the dark.

Staining (Optional): Counterstain nuclei with DAPI or Hoechst.

Analysis: Visualize apoptotic cells (fluorescently labeled) using a fluorescence microscope.

The percentage of TUNEL-positive cells can be quantified.
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Conclusion
CHOP stands at a critical crossroads between cell survival and death in the context of ER

stress. While its induction is a clear marker of a stressed ER, its function as a potent pro-

apoptotic transcription factor makes it a central executioner of cell death when homeostasis

cannot be restored. Through its complex regulation of the Bcl-2 family, death receptors, and

cellular redox state, CHOP ensures the elimination of cells that are damaged beyond repair.

Understanding the intricate signaling pathways that govern CHOP's induction and function is

paramount for developing novel therapeutic strategies for a host of diseases underpinned by

chronic ER stress. The continued development of specific CHOP modulators holds significant

promise for precisely controlling cell fate and treating these debilitating conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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